Carnitinamide
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Overview
Description
Carnitinamide is a quaternary ammonium ion. It contains a carbamoyl group and a hydroxy group.
Scientific Research Applications
Entrainment Resolution of Carnitinamide Chloride
This compound chloride, an immediate synthetic precursor of carnitine, has been efficiently resolved through preferential crystallization from methanol using a simple entrainment procedure. This process is significant due to the low cost of racemic this compound and the potential convenience of this stereotechnology for obtaining (R)-carnitinamide (Pallavicini et al., 2008).
Enantiomer Systems of this compound Inorganic Salts
The characterization of enantiomer systems formed by the chloride, nitrate, and sulfate of this compound has been studied. Each of these salts produces a different type of racemate, highlighting the importance of this compound's stereoisomers in scientific research (Pallavicini et al., 2007).
Synthesis of 5-Aminomethyl-2-Oxazolidinones from this compound
Research has shown that this compound chloride can be used to synthesize 5-aminomethyl-2-oxazolidinones, which are important in various chemical and pharmaceutical applications. This process involves chlorination at the amide nitrogen and a sequence of reactions for the production of both enantiomers of 5-aminomethyl-2-oxazolidinones (Bolchi et al., 2012).
Metabolic Consequences of DNA Damage
This compound has been indirectly linked to studies on DNA damage and its metabolic consequences. For instance, research on nicotinamide, a related compound, has shown that activation of poly(ADP-ribose) polymerase by DNA damage can cause significant alterations in carbohydrate metabolism, which is a key area of research in cellular biology (Berger et al., 1986).
Carnitine in Disease
Carnitine, closely related to this compound, plays a vital role in energy production and fatty acid metabolism. Research on carnitine has implications for understanding the therapeutic applications of this compound in various disorders, including diabetes, cardiomyopathy, and neurodegenerative diseases (Flanagan et al., 2010).
Potential Use in Diabetes Treatment
The potential of carnitine supplementation in diabetes treatment has been explored. This includes studying how carnitine facilitates fatty acid export from tissues, which could have implications for this compound's role in similar metabolic processes (Power et al., 2007).
properties
CAS RN |
16630-38-9 |
---|---|
Molecular Formula |
C7H17N2O2+ |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1 |
InChI Key |
KWIXGIMKELMNGH-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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